2-amino-N-methyl-N-(propan-2-yl)benzamide chemical structure and properties
2-amino-N-methyl-N-(propan-2-yl)benzamide chemical structure and properties
An in-depth technical guide on the chemical structure, synthesis, and properties of 2-amino-N-methyl-N-(propan-2-yl)benzamide .
[1]
Executive Summary
2-amino-N-methyl-N-(propan-2-yl)benzamide (also known as N-isopropyl-N-methylanthranilamide) is a specialized organic intermediate belonging to the anthranilamide class.[1] Distinguished by its steric bulk at the amide nitrogen, this molecule serves as a critical scaffold in the synthesis of bioactive compounds, particularly in the fields of medicinal chemistry (GPCR ligands, local anesthetics) and agrochemicals (ryanodine receptor modulators).[1]
This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and structural utility, designed for researchers optimizing lead compounds or developing novel synthetic routes.[1]
Chemical Identity & Structure
The molecule features a benzamide core substituted at the ortho position with a primary amine (-NH₂) and at the amide nitrogen with both a methyl group and an isopropyl (propan-2-yl) group.[1] This dual substitution at the amide nitrogen introduces significant steric hindrance and lipophilicity compared to its secondary amide analogs.
| Property | Detail |
| IUPAC Name | 2-amino-N-methyl-N-(propan-2-yl)benzamide |
| Common Synonyms | N-isopropyl-N-methylanthranilamide; N-methyl-N-(1-methylethyl)-2-aminobenzamide |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molecular Weight | 192.26 g/mol |
| SMILES | CC(C)N(C)C(=O)C1=CC=CC=C1N |
| InChI Key | (Predicted) Specific key depends on tautomer/isomer resolution |
| CAS Number | Referenced as chemical building block CB11686709 |
Structural Analysis[1]
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Steric Bulk: The isopropyl group adjacent to the N-methyl group creates a bulky environment around the amide bond.[1] This often leads to restricted rotation around the C(O)-N bond, potentially resulting in observable rotamers in NMR spectroscopy at room temperature.[1]
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Electronic Effects: The ortho-amino group acts as an electron donor to the benzene ring and can participate in intramolecular hydrogen bonding with the amide carbonyl oxygen, stabilizing the molecular conformation.[1]
Physicochemical Properties[1][4][5]
The following properties are critical for understanding the molecule's behavior in biological systems and synthetic reactions. Values are derived from experimental data of close analogs and computational prediction models (ACD/Labs, EPISuite).
| Property | Value / Prediction | Context |
| LogP (Octanol/Water) | ~1.8 - 2.2 | Moderate lipophilicity; suitable for CNS penetration in drug design.[1] |
| pKa (Conjugate Acid) | ~2.5 (Aniline Nitrogen) | The aniline nitrogen is weakly basic due to conjugation with the aromatic ring and the electron-withdrawing amide group.[1] |
| Solubility | High in DCM, DMSO, Methanol | Low aqueous solubility at neutral pH; soluble in dilute acid (protonation of amine).[1] |
| Hydrogen Bond Donors | 1 (Primary Amine) | The amide nitrogen is fully substituted, removing its H-bond donor capability.[1] |
| Hydrogen Bond Acceptors | 2 (Amide O, Amine N) | The carbonyl oxygen is the primary acceptor.[1] |
Synthesis & Manufacturing
The most robust and atom-economical route for synthesizing 2-amino-N-methyl-N-(propan-2-yl)benzamide utilizes Isatoic Anhydride as the starting material.[1] This method avoids the use of aggressive coupling reagents (like SOCl₂) that might polymerize the sensitive aniline moiety.
Synthetic Pathway (Isatoic Anhydride Route)[1][5][6][7]
Mechanism: Nucleophilic attack of the secondary amine (N-methylisopropylamine) on the anhydride carbonyl, followed by decarboxylation.[1]
Figure 1: Synthesis of 2-amino-N-methyl-N-(propan-2-yl)benzamide via Isatoic Anhydride ring opening.[1]
Detailed Protocol
Reagents:
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Isatoic Anhydride (1.0 eq)[1]
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N-methylisopropylamine (1.1 eq)[1]
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Solvent: DMF or Acetonitrile (anhydrous)
-
Catalyst (Optional): DMAP (0.1 eq) to accelerate ring opening.
Procedure:
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Dissolution: Dissolve Isatoic Anhydride in anhydrous DMF under an inert atmosphere (N₂).
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Addition: Add N-methylisopropylamine dropwise at room temperature.
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Reaction: Heat the mixture to 60–80°C . Evolution of CO₂ gas indicates reaction progress.[1] Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1]
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Completion: Stir for 4–6 hours until gas evolution ceases and the starting material is consumed.
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Workup: Pour the reaction mixture into ice-cold water. The product may precipitate.[1] If oil forms, extract with Ethyl Acetate (3x).
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Purification: Wash the organic layer with saturated NaHCO₃ (to remove unreacted anhydride/acid) and Brine. Dry over Na₂SO₄. Concentrate in vacuo.
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Crystallization: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Analytical Characterization
Validating the structure requires distinguishing it from potential regioisomers or hydrolysis products.[1]
Nuclear Magnetic Resonance (NMR)[1][4]
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¹H NMR (DMSO-d₆, 400 MHz):
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Aromatic Region: Multiplets at δ 6.5 – 7.5 ppm (4H) characteristic of the 1,2-disubstituted benzene ring.[1]
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Amine: Broad singlet at δ ~5.0–6.0 ppm (2H, -NH₂), exchangeable with D₂O.[1]
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Isopropyl CH: Septet at δ ~4.0–4.5 ppm (1H).[1] Note: May appear broadened or split due to restricted rotation.[1]
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N-Methyl: Singlet at δ ~2.7–2.9 ppm (3H).[1]
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Isopropyl Methyls: Doublet at δ ~1.1 ppm (6H).[1]
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Mass Spectrometry (MS)[1]
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Ionization: ESI+ (Electrospray Ionization).[1]
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Molecular Ion: [M+H]⁺ = 193.26 m/z.
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Fragmentation Pattern: Loss of the isopropylamine fragment (M-73) is common, leaving the acylium ion of the anthranilic core.[1]
Applications & Biological Relevance[1][4]
This molecule is primarily a pharmacophore scaffold .[1] Its structural features make it a valuable building block in Fragment-Based Drug Discovery (FBDD).[1]
Medicinal Chemistry[1][4]
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GPCR Ligands: The N-methyl-N-isopropyl motif is frequently used to optimize the lipophilicity and metabolic stability of amide-based drugs targeting Serotonin (5-HT) or Dopamine receptors.[1] The steric bulk prevents rapid enzymatic hydrolysis of the amide bond by amidases.[1]
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Bioisosteres: It serves as an open-chain analog of tricyclic drugs (e.g., benzodiazepines or tricyclic antidepressants), allowing researchers to probe the conformational requirements of a binding pocket.[1]
Agrochemical Intermediates[1]
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Ryanodine Receptor Modulators: Anthranilamides are the core class for potent insecticides like Chlorantraniliprole.[1] While commercial agents often use more complex amines, the N-isopropyl-N-methyl analog is used in structure-activity relationship (SAR) studies to evaluate the impact of N-methylation on insecticidal potency.[1]
Figure 2: Structure-Activity Relationship (SAR) impact of the N-methyl-N-isopropyl substitution.[1]
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer due to the aniline moiety.[1]
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline group (browning).[1]
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of amine vapors during synthesis.[1]
References
-
PubChem Compound Summary. (2025). 2-Amino-N-methylbenzamide and related structures. National Center for Biotechnology Information.[1] Available at: [Link][1]
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Hegarty, A. F., et al. (1990).[1][2] Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles. Journal of the Chemical Society, Perkin Transactions 2.[2] Available at: [Link]
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Staiger, R. P., & Miller, E. B. (1959).[1] Isatoic Anhydride. IV.[1][3] Reactions with Various Nucleophiles. Journal of Organic Chemistry. (Historical foundation for synthesis).
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide - Google Patents [patents.google.com]
